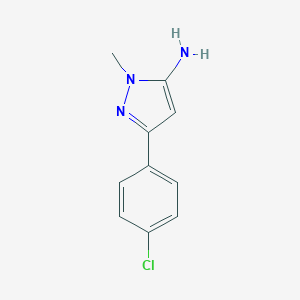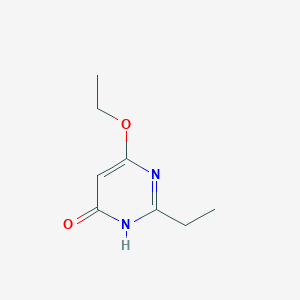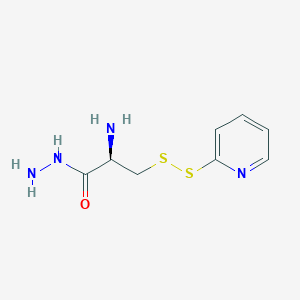
S-(2-Thiopyridyl)cysteine hydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
S-(2-Thiopyridyl)cysteine hydrazide, also known as TPCH, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. TPCH is a derivative of cysteine, an amino acid that is essential for the synthesis of proteins and enzymes in living organisms. TPCH has been shown to exhibit unique properties that make it a promising candidate for use in biochemical and physiological studies.
作用機序
The mechanism of action of S-(2-Thiopyridyl)cysteine hydrazide involves the formation of a complex with metal ions, which can then undergo various chemical reactions. S-(2-Thiopyridyl)cysteine hydrazide has been shown to inhibit the activity of copper-dependent enzymes, which play a critical role in various biological processes. This inhibition can lead to changes in cellular metabolism and may have implications for the treatment of diseases such as cancer and neurodegenerative disorders.
生化学的および生理学的効果
S-(2-Thiopyridyl)cysteine hydrazide has been shown to have various biochemical and physiological effects in living organisms. Studies have demonstrated that S-(2-Thiopyridyl)cysteine hydrazide can induce oxidative stress and DNA damage in cells, which may contribute to its anti-cancer properties. S-(2-Thiopyridyl)cysteine hydrazide has also been shown to have neuroprotective effects, which may make it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
実験室実験の利点と制限
One of the main advantages of S-(2-Thiopyridyl)cysteine hydrazide is its ability to selectively bind to metal ions, making it a useful tool for studying metal ion homeostasis in living organisms. S-(2-Thiopyridyl)cysteine hydrazide is also readily available and relatively easy to synthesize, making it a cost-effective option for scientific research. However, S-(2-Thiopyridyl)cysteine hydrazide has limitations in terms of its stability and solubility, which can make it difficult to work with in certain experimental conditions.
将来の方向性
There are numerous future directions for research involving S-(2-Thiopyridyl)cysteine hydrazide. One area of interest is in the development of S-(2-Thiopyridyl)cysteine hydrazide-based therapeutics for the treatment of diseases such as cancer and neurodegenerative disorders. Another area of research is in the study of S-(2-Thiopyridyl)cysteine hydrazide's interactions with other molecules, which may provide insight into its mechanism of action. Additionally, the development of new synthesis methods for S-(2-Thiopyridyl)cysteine hydrazide may lead to improvements in its stability and solubility, making it a more versatile tool for scientific research.
合成法
The synthesis of S-(2-Thiopyridyl)cysteine hydrazide involves the reaction of 2-thiopyridine-4-carboxylic acid with cysteine hydrazide in the presence of a catalyst. The resulting product is a yellow solid that is soluble in water and other polar solvents. The synthesis of S-(2-Thiopyridyl)cysteine hydrazide has been optimized to produce high yields of pure product, making it readily available for use in scientific research.
科学的研究の応用
S-(2-Thiopyridyl)cysteine hydrazide has been extensively studied for its potential applications in various scientific fields. One of the primary areas of research is in the study of metal ions and their interactions with biological molecules. S-(2-Thiopyridyl)cysteine hydrazide has been shown to selectively bind to metal ions such as copper and zinc, making it a useful tool for studying metal ion homeostasis in living organisms.
特性
CAS番号 |
134555-14-9 |
|---|---|
製品名 |
S-(2-Thiopyridyl)cysteine hydrazide |
分子式 |
C8H12N4OS2 |
分子量 |
244.3 g/mol |
IUPAC名 |
(2R)-2-amino-3-(pyridin-2-yldisulfanyl)propanehydrazide |
InChI |
InChI=1S/C8H12N4OS2/c9-6(8(13)12-10)5-14-15-7-3-1-2-4-11-7/h1-4,6H,5,9-10H2,(H,12,13)/t6-/m0/s1 |
InChIキー |
UERHOILGANRDSO-LURJTMIESA-N |
異性体SMILES |
C1=CC=NC(=C1)SSC[C@@H](C(=O)NN)N |
SMILES |
C1=CC=NC(=C1)SSCC(C(=O)NN)N |
正規SMILES |
C1=CC=NC(=C1)SSCC(C(=O)NN)N |
同義語 |
2-TCPH S-(2-thiopyridyl)cysteine hydrazide TCPH-2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



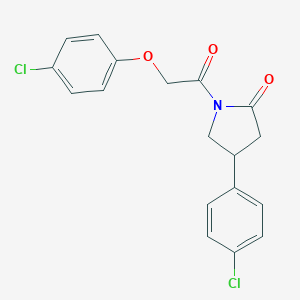
![[3-Amino-4-(propan-2-yl)phenyl]methanol](/img/structure/B164993.png)
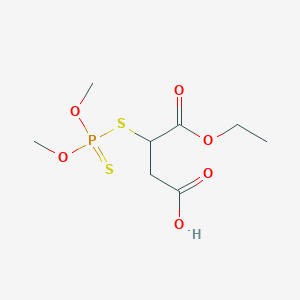
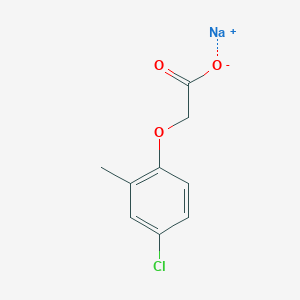
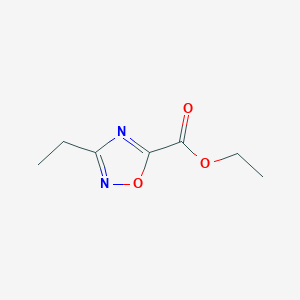
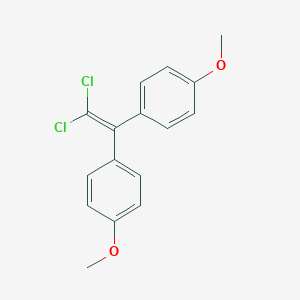
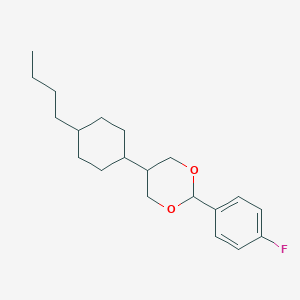
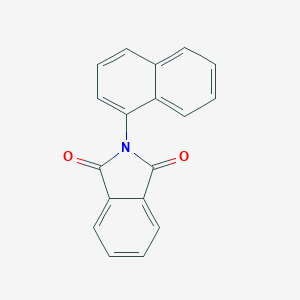
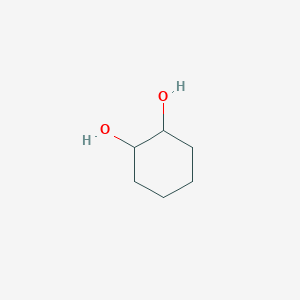
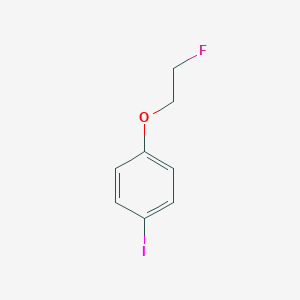
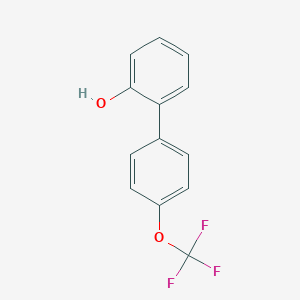
![(3Ar,4R,5R,6R,6aS)-4,5-dihydroxy-6-(hydroxymethyl)-3,3a,4,5,6,6a-hexahydrocyclopenta[d][1,3]oxazol-2-one](/img/structure/B165014.png)
